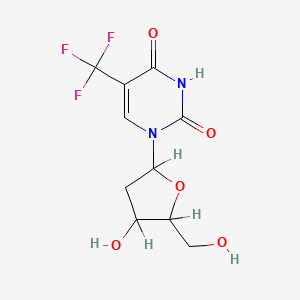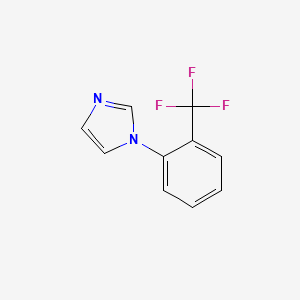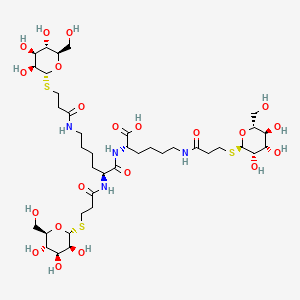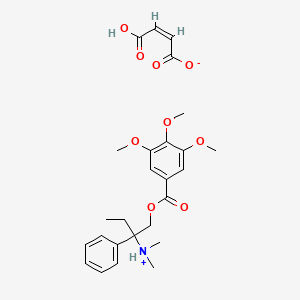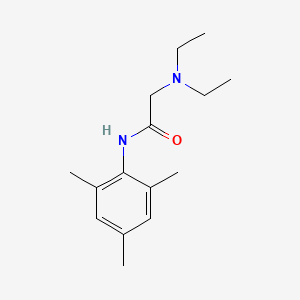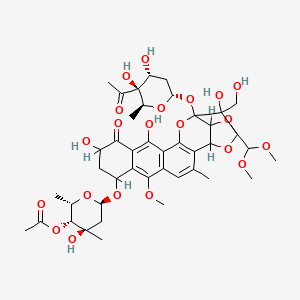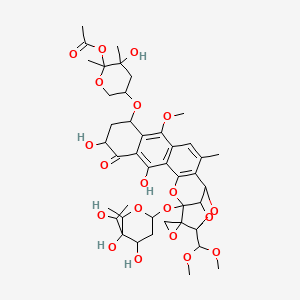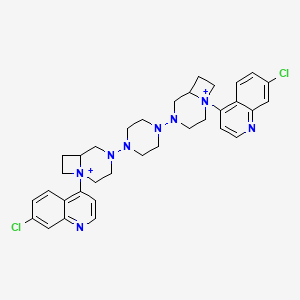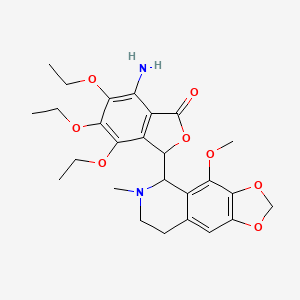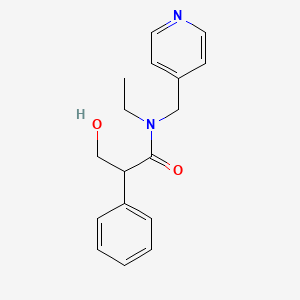
Xaliproden
Descripción general
Descripción
Métodos De Preparación
La síntesis de Xaliproden implica varios pasos, comenzando con la formación del anillo de tetrahidropiridina. El intermedio clave es la 1,2,3,6-tetrahidropiridina, que está sustituida en el nitrógeno por un grupo 2-(2-naftil)etil y en la posición 4 por un grupo 3-(trifluorometil)fenil . Los métodos de producción industrial de this compound son propietarios y no se divulgan públicamente.
Análisis De Reacciones Químicas
Xaliproden experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar óxidos correspondientes.
Reducción: Puede reducirse para formar diferentes derivados reducidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Xaliproden ejerce sus efectos actuando como un agonista del receptor 5-hidroxitriptamina 1A. Imita los efectos de las neurotrofinas o estimula su síntesis, lo que lleva a la diferenciación y proliferación de células neuronales mientras inhibe la muerte celular neuronal . El efecto neuroprotector implica la activación de las vías de la quinasa de proteína activada por mitógeno a través de la estimulación del receptor 5-hidroxitriptamina 1A .
Comparación Con Compuestos Similares
Xaliproden es único en comparación con otros agonistas del receptor 5-hidroxitriptamina 1A debido a sus propiedades neurotróficas y neuroprotectoras específicas. Los compuestos similares incluyen:
Buspirona: Otro agonista del receptor 5-hidroxitriptamina 1A utilizado principalmente como ansiolítico.
Tandospirona: Un agonista del receptor 5-hidroxitriptamina 1A con propiedades ansiolíticas y antidepresivas.
Gepirona: Un agonista del receptor 5-hidroxitriptamina 1A investigado por sus efectos antidepresivos.
La singularidad de this compound radica en sus posibles efectos neuroprotectores, que no son tan pronunciados en los otros compuestos similares.
Propiedades
| Xaliproden is an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor. | |
| 135354-02-8 | |
Fórmula molecular |
C24H22F3N |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C24H22F3N/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18/h1-9,11,16-17H,10,12-15H2 |
Clave InChI |
WJJYZXPHLSLMGE-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3 |
Apariencia |
Solid powder |
| 135354-02-8 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(2-(naphth-2-yl)ethyl)-4-(3-trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride 1-(2-(naphth-2-yl)ethyl)-4-(trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride SR 57746A SR-57746A SR57746A xaliproden xaliproden hydrochloride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
